N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
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Overview
Description
N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a chemical compound that has been recently studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Neuropsychopharmacology Applications : One study explored the role of Orexin-1 Receptor Mechanisms on compulsive food consumption, using compounds structurally related to N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide. This research provides insights into neural systems that motivate and reinforce drug abuse and compulsive food seeking and intake (Piccoli et al., 2012).
Antiallergy Research : A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , were synthesized and tested for antiallergy activity. These compounds showed significant potency, surpassing that of disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983).
Anticancer Applications : Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally similar, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Fluorescent Dye Synthesis : Research involving N-Ethoxycarbonylpyrene- and perylene thioamides, related to the compound in focus, led to the synthesis of efficient color-tunable fluorophores. These compounds exhibited a wide range of fluorescence, suggesting potential applications in materials science and bioimaging (Witalewska et al., 2019).
Nematocidal Activity : A study on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group showed good nematocidal activity, indicating potential agricultural applications for similar compounds (Liu et al., 2022).
Met Kinase Inhibition for Cancer Treatment : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure, were identified as potent Met kinase inhibitors, demonstrating potential in cancer therapeutics (Schroeder et al., 2009).
Antiinflammatory and Analgesic Activity : Research on N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides, similar in structure, revealed antiinflammatory and analgesic properties, suggesting potential pharmaceutical applications (Avakyan et al., 2005).
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the known properties of thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their functions .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound may affect multiple biochemical pathways .
Result of Action
Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOVLYOCPKQRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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